molecular formula C21H23ClFNO3 B195964 Haloperidol N-Oxide CAS No. 148406-51-3

Haloperidol N-Oxide

Cat. No. B195964
M. Wt: 391.9 g/mol
InChI Key: LDKZFGVWYVWUSG-UHFFFAOYSA-N
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Description

Haloperidol N-Oxide is a derivative of Haloperidol, a high potency first-generation antipsychotic . It’s used to treat schizophrenia and other psychoses, as well as symptoms of agitation, irritability, and delirium . Haloperidol N-Oxide is a metabolite of Haloperidol .


Synthesis Analysis

Several haloperidol derivatives with a piperidine scaffold that was decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . Based on the result of QSAR, N-4-tert-butyl benzyl haloperidol chloride (16c) was synthesized and showed the most potent vasodilatory activity of all designed compounds .


Molecular Structure Analysis

Haloperidol N-Oxide has a molecular formula of C21H23ClFNO3 . It has a molecular weight of 391.864 . The structure of Haloperidol N-Oxide is achiral .


Chemical Reactions Analysis

Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . The serum concentration of Haloperidol can be increased when it is combined with Nitric Oxide .


Physical And Chemical Properties Analysis

Haloperidol N-Oxide is a white, amorphous, or microcrystalline solid . It is only slightly soluble in water but can be dissolved in the presence of lactic or tartaric acid, giving stable solutions .

Scientific Research Applications

1. Neurodevelopmental Model Studies

Haloperidol is used in neurodevelopmental model studies to mimic schizophrenia-like behaviors. Negrete‐Díaz et al. (2010) investigated the effect of neonatal ventral hippocampal lesions in rats, finding that haloperidol treatment attenuated changes in nitric oxide (NO) levels, which may be relevant to behaviors observed in schizophrenia (Negrete‐Díaz et al., 2010).

2. Oxidative Stress Research

In oxidative stress research, Polydoro et al. (2004) reported that haloperidol increased oxidative parameters in the brain of rats, indicating its potential role in inducing oxidative damage (Polydoro et al., 2004).

3. Cannabis Interactions Studies

Abdel-Salam et al. (2012) explored the effects of Cannabis sativa extract on haloperidol-induced catalepsy and oxidative stress in mice. Their findings suggest that cannabis alters the oxidative status of the brain, potentially impacting haloperidol's effects (Abdel-Salam et al., 2012).

4. Neuroprotective Studies

Perera et al. (2011) investigated the neuroprotective effects of alpha lipoic acid on haloperidol-induced oxidative stress, showing that alpha lipoic acid can reduce neuronal damage caused by haloperidol (Perera et al., 2011).

5. Pharmacokinetic Studies

Kudo and Ishizaki (1999) provided an update on the pharmacokinetics of haloperidol, detailing the enzymes involved in its biotransformation and the implications for drug interactions and personalized medicine (Kudo & Ishizaki, 1999).

6. Electrophysiological Studies

Iwahashi et al. (1996) explored the impact of haloperidol on neuronal nitric oxide synthase activity, demonstrating its potential to mediate neuronal functions by influencing NO release (Iwahashi et al., 1996).

7. Metabolic Fate Research

Fang and Gorrod (1993) developed a high-performance liquid chromatographic method to analyze haloperidol and its metabolites, offering insights into its metabolic fate (Fang & Gorrod, 1993).

8. Memory Impairment Studies

Abdel-Salam et al. (2012) investigated the effects of cinnarizine on haloperidol-induced memory impairment and oxidative stress, revealing potential therapeutic strategies for mitigating side effects of haloperidol (Abdel-Salam et al., 2012).

Future Directions

There are ongoing studies exploring the effects of Haloperidol and its derivatives . These studies aim to understand the complex mechanisms of these compounds and their potential applications in treating various conditions .

properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZFGVWYVWUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473907
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol N-Oxide

CAS RN

148406-51-3
Record name Haloperidol N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HALOPERIDOL N-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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